molecular formula C18H15F3N4O4 B2956963 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1396843-19-8

1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2956963
CAS No.: 1396843-19-8
M. Wt: 408.337
InChI Key: AJWRBTFSTZVJIQ-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by a complex molecular structure with significant potential in scientific research and various industrial applications. The compound's unique structure features multiple functional groups, making it a valuable subject for chemical studies and applications in diverse fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. This typically involves the following steps:

  • Formation of 1,2,4-oxadiazole ring: : This step may involve the reaction of a hydrazide with an isocyanate in the presence of a dehydrating agent.

  • Azetidin-1-yl attachment: : The oxadiazole intermediate is then reacted with an azetidine derivative under suitable conditions.

  • Introduction of trifluoromethyl group: : This step can be achieved through electrophilic fluorination or using reagents such as trifluoromethyl iodide.

  • Coupling with pyrrolidine-2,5-dione: : The final coupling step involves a condensation reaction under controlled temperature and pH conditions.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions is crucial. This often involves continuous flow reactors to enhance reaction efficiency and yield, employing catalysts to minimize reaction times and energy consumption. Purification steps like crystallization and chromatography are used to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

  • Reduction: : It can undergo reduction using hydrogenation catalysts or reducing agents like lithium aluminum hydride, yielding various reduced forms.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products may include various oxo-derivatives, reduced forms, and substituted compounds with enhanced chemical and biological properties.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound’s unique structure allows it to act as a catalyst in certain organic reactions, enhancing reaction rates and yields.

  • Analytical Chemistry: : Used as a standard in chromatographic techniques due to its well-defined chemical properties.

Biology

  • Enzyme Inhibition: : It shows potential as an enzyme inhibitor, specifically targeting enzymes involved in disease pathways.

  • Protein Labeling: : Used in research for labeling proteins due to its reactive functional groups.

Medicine

  • Drug Development: : Investigated for its potential as a pharmacologically active agent in treating various diseases, including cancer and inflammatory conditions.

Industry

  • Material Science: : Used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The compound’s mechanism of action is primarily through interaction with specific molecular targets, including enzymes and receptors. Its effects are exerted via binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways involved include:

  • Enzyme Inhibition: : Blocking active sites of enzymes, leading to reduced enzyme activity.

  • Receptor Modulation: : Binding to receptors, altering their normal function, and impacting cellular signaling pathways.

Comparison with Similar Compounds

Unique Features

  • Multiple Functional Groups: : The presence of multiple reactive functional groups makes it versatile in chemical reactions and applications.

  • High Stability: : Exhibits remarkable chemical and thermal stability compared to other similar compounds.

Similar Compounds

  • 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

  • 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,3-triazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

Properties

IUPAC Name

1-[2-oxo-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-18(20,21)12-3-1-2-10(6-12)16-22-17(29-23-16)11-7-24(8-11)15(28)9-25-13(26)4-5-14(25)27/h1-3,6,11H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWRBTFSTZVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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